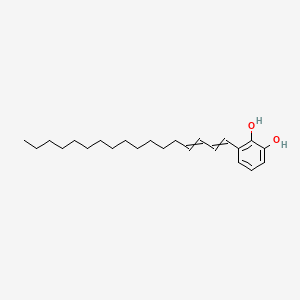

3-Heptadecadienyl pyrocatechol

Description

Contextualization within Phenolic Lipids and Natural Products Research

3-Heptadecadienyl pyrocatechol (B87986) is a member of the alkylcatechols, a significant subgroup of phenolic lipids. Phenolic lipids are a class of naturally occurring compounds characterized by a phenolic ring and a long aliphatic chain. wikipedia.org This dual chemical nature, combining a hydrophilic phenolic head with a lipophilic alkyl tail, results in their strong amphiphilic properties. wikipedia.org These compounds are found in a variety of organisms, including plants, bacteria, and fungi. wikipedia.org

The broader family of phenolic lipids includes several classes such as alkylphenols, alkylresorcinols, and anacardic acids. researchgate.net Alkylcatechols, which feature a catechol (1,2-dihydroxybenzene) nucleus, are particularly noteworthy. researchgate.netwikipedia.org The study of natural products has long been a cornerstone of drug discovery, providing diverse and biologically relevant chemical scaffolds. frontiersin.org Within this field, phenolic lipids are of great interest due to their varied biological activities, which are influenced by the structure of the phenolic ring and the length and degree of unsaturation of the alkyl chain. researchgate.netnih.gov

Historical Perspectives in Chemical and Biological Investigations of Alkylcatechols

The investigation of alkylcatechols is closely tied to the study of urushiols, the allergenic mixture found in plants of the Anacardiaceae family, such as poison ivy, poison oak, and the Japanese lacquer tree. google.comwikipedia.org The term "urushiol" was first used to describe the irritant principle in the Japanese lac tree. google.com Early chemical investigations revealed that urushiol (B600771) is a mixture of alkyl and alkenyl-catechols. google.com

Historically, research into these compounds was driven by the need to understand the chemistry behind the lacquer derived from the sap of the Rhus vernicifera tree, which has been used for centuries in traditional East Asian lacquerware. researchgate.net These early studies focused on isolating and identifying the specific components of urushiol. It was discovered that these components are primarily catechol derivatives with long alkyl side chains of 15 or 17 carbon atoms. wikipedia.orgresearchgate.net The investigation into the biological effects of these compounds began with the study of the contact dermatitis they cause. journals.co.za

Overview of Structural Classes and Biological Relevance of Pyrocatechol Derivatives

Pyrocatechol, or catechol, serves as the fundamental structural unit for a wide array of derivatives with significant biological relevance. wikipedia.org These derivatives are not only found in plants but are also utilized as precursors for pharmaceuticals, pesticides, flavors, and fragrances. wikipedia.orgrsc.org The structure of pyrocatechol derivatives can vary based on the nature and position of substituents on the benzene (B151609) ring. tandfonline.com

The biological activities of pyrocatechol derivatives are diverse. For instance, some are known to be potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease. researchgate.net Others exhibit antioxidant properties. nih.gov The alkylcatechols, a prominent class of pyrocatechol derivatives, are well-known for their role as the primary allergens in plants like poison ivy and for their presence in the exudates of various trees. journals.co.zaijdvl.com The general structure of these compounds consists of a catechol ring substituted with a long hydrocarbon chain, which can be saturated or unsaturated. wikipedia.org 3-Heptadecadienyl pyrocatechol, also known as laccol, is a specific example of such a compound, identified as an active principle in certain plants. ijdvl.comresearchgate.net

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 3-heptadeca-1,3-dienylbenzene-1,2-diol |

| Molecular Formula | C23H36O2 |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 76607-95-9 |

| Synonyms | 3-heptadecadienyl-1,2-catechol, laccol |

| Source: PubChem CID 131273 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76607-95-9 |

|---|---|

Molecular Formula |

C23H36O2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

3-heptadeca-1,3-dienylbenzene-1,2-diol |

InChI |

InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h14-20,24-25H,2-13H2,1H3 |

InChI Key |

FUOWEJHSBRKZIE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC=CC=CC1=C(C(=CC=C1)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=CC1=C(C(=CC=C1)O)O |

Synonyms |

3-heptadecadienyl pyrocatechol 3-heptadecadienyl-1,2-catechol laccol |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Context

Distribution Across Plant Genera and Families

3-Heptadecadienyl pyrocatechol (B87986) is predominantly found within the Anacardiaceae family, a group of plants notorious for producing irritant phenolic lipids. Research has identified this specific catechol derivative in several species, often as a component of complex oleoresinous saps or exudates.

Holigarna ferruginea : This Indian plant is a well-documented source of 3-Heptadecadienyl pyrocatechol, where it is identified by the common name Laccol. It is recognized as the primary allergenic agent in the plant's resinous exudate. Studies have confirmed its role in causing contact dermatitis.

Toxicodendron vernicifluum : Known as the Chinese lacquer tree, this species produces a sap that is the source of traditional lacquer. The sap's primary active component is urushiol (B600771), which is not a single compound but a mixture of several alkyl- and alkenylcatechols. While urushiol is a complex mixture, catechols with C17 (heptadecyl/heptadecenyl/heptadecadienyl) side chains are known components of urushiols from various Toxicodendron species. wikipedia.org

Lithraea molleoides and Lithraea brasiliensis : While these South American trees belong to the Anacardiaceae family and are known to produce phenolic lipids, extensive phytochemical studies on Lithraea molleoides have primarily identified various 5-alkenyl resorcinols rather than alkylcatechols. nih.govresearchgate.netscirp.org Similarly, while the related species Lithraea caustica is known to contain long-chain catechols, specific identification of this compound in L. molleoides or L. brasiliensis is not clearly documented in available research, which points instead to the prevalence of resorcinol (B1680541) derivatives in these particular species. nih.gov

| Plant Species | Compound Identified | Common Name/Mixture | Primary Location |

|---|---|---|---|

| Holigarna ferruginea | This compound | Laccol | Resinous Exudate |

| Toxicodendron vernicifluum | Component of Urushiol | Urushiol | Sap |

| Lithraea molleoides | 5-alkenyl resorcinols (predominantly) | N/A | Extracts |

| Lithraea brasiliensis | Phenolic Lipids | N/A | N/A |

Plant cell culture is a biotechnological tool used for producing secondary metabolites. nih.gov Extensive research has been conducted on callus and suspension cultures of Catharanthus roseus (Madagascar periwinkle) for the production of valuable terpenoid indole (B1671886) alkaloids, such as vincristine (B1662923) and vinblastine. plymouth.ac.ukbg.ac.rs However, a review of phytochemical analyses performed on Catharanthus roseus anther callus cultures does not indicate the presence of this compound. nih.govresearchgate.netscielo.org.mx The metabolic pathways actively expressed in these cultures are geared towards producing the characteristic alkaloids of the Apocynaceae family, not the phenolic lipids typical of Anacardiaceae. There is no evidence in the scientific literature to suggest that this compound is produced by or has been isolated from Catharanthus roseus cell cultures.

Biosynthetic Origin of Alkylcatechols in Plants

The biosynthesis of alkylcatechols, like other phenolic lipids, is rooted in the broader pathways of secondary metabolism in plants. These compounds are understood to be derived from pathways that combine elements of fatty acid and polyketide synthesis. The general framework for their formation involves two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway.

The catechol ring structure is derived from the shikimate pathway, which produces aromatic amino acids. The long alkyl/alkenyl side chain, however, is synthesized via a different mechanism, believed to involve type III polyketide synthase (PKS) enzymes. These enzymes catalyze the condensation of a fatty acyl-CoA starter unit with several malonyl-CoA extender units. The length and degree of unsaturation of the final side chain are determined by the specific fatty acyl-CoA precursor and the subsequent enzymatic modifications (e.g., desaturations). This dual-pathway origin explains the hybrid structure of alkylcatechols, combining an aromatic ring with a lipid-like side chain.

Ecological and Evolutionary Significance in Plant-Environment Interactions

Alkylcatechols, including this compound, play a crucial role in the ecological and evolutionary strategies of the plants that produce them, particularly within the Anacardiaceae family. Their primary function is as potent chemical defense agents.

These compounds act as highly effective deterrents to herbivores. The irritating and toxic nature of these catechols discourages feeding by a wide range of animals, from insects to mammals. This chemical armor allows the plants to thrive in environments where herbivory pressure is high. The evolutionary development of these substances is considered a key adaptation that has contributed to the success of genera like Toxicodendron.

Furthermore, these phenolic lipids possess antimicrobial properties, protecting the plant against pathogenic fungi and bacteria. When the plant tissue is wounded, the release of these compounds can help prevent infection. The presence of alkylcatechols is therefore a significant factor in plant-environment interactions, shaping the relationships between the plant and other organisms in its ecosystem.

Compound Index

| Compound Name |

|---|

| This compound |

| 5-alkenyl resorcinols |

| Laccol |

| Malonyl-CoA |

| Pyrocatechol (Catechol) |

| Urushiol |

| Vinblastine |

| Vincristine |

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Diverse Plant Tissues (e.g., leaves, stem bark)

3-Heptadecadienyl pyrocatechol (B87986) is a naturally occurring compound found in various plant tissues, particularly in species belonging to the Anacardiaceae family. semanticscholar.orgresearchgate.netresearchgate.net Researchers have successfully extracted this and related long-chain alkyl/alkenyl catechols from the leaves and stem bark of plants such as Lithraea molleoides and Holigarna ferruginea. semanticscholar.orgresearchgate.netresearchgate.net

The initial step involves the careful preparation of the plant material. Tissues are typically air-dried and powdered to increase the surface area for efficient solvent extraction. mdpi.comupc.edu A variety of extraction methods and solvents are employed, chosen based on the polarity of the target compound and the nature of the plant matrix. Common techniques include maceration, where the plant material is soaked in a solvent for an extended period, and Soxhlet extraction, which allows for continuous extraction with a heated solvent. mdpi.comupc.edu

Solvents such as petroleum ether, dichloromethane (B109758), methanol (B129727), and ethanol (B145695) are frequently used. For instance, a dichloromethane extract of fresh leaves and a petroleum ether extract of stem bark have been used to obtain 3-alk(en)yl-catechols. researchgate.net In some protocols, a sequential extraction with solvents of increasing polarity is performed to fractionate the components. The selection of the solvent is critical, as it must effectively solubilize the lipophilic heptadecadienyl catechol while minimizing the co-extraction of interfering substances like polysaccharides and highly polar compounds. mdpi.comcd-genomics.com

| Plant Species | Plant Tissue | Extraction Method | Solvent(s) | Reference |

|---|---|---|---|---|

| Lithraea molleoides | Leaves and Stem Bark | Solvent Extraction | Petroleum Ether, Dichloromethane | researchgate.netresearchgate.net |

| Holigarna ferruginea | All parts | Not specified | Not specified in abstracts, but noted as the source of laccol. | semanticscholar.org |

| Tamarix canariensis | Leaves | Soxhlet Extraction | Pentane / Dichloromethane (7:3, v/v) | upc.edu |

| General Plant Material | Leaves, Barks, Roots, Stems | Maceration, Soxhlet, Ultrasound-assisted, Microwave-assisted | Ethanol, Methanol, Water, Acetone | mdpi.com |

Chromatographic Separation and Enrichment Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating 3-heptadecadienyl pyrocatechol from other structurally similar catechols, lipids, and secondary metabolites.

Column chromatography, including flash chromatography, is a fundamental method for the purification of this compound from crude plant extracts. rsc.orgjournals.co.za This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. journals.co.zaits.ac.id

In a typical procedure, the concentrated crude extract is loaded onto a silica gel column. A solvent system, or eluent, is then passed through the column to separate the components. For semi-polar compounds like alkyl catechols, a mobile phase consisting of a mixture of a non-polar solvent (e.g., light petroleum, n-hexane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) is used. journals.co.zaits.ac.id The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to effectively elute compounds with varying polarities. rsc.org Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

| Stationary Phase | Mobile Phase (Eluent) | Compound Type Isolated | Reference |

|---|---|---|---|

| Silica Gel | Ethyl acetate-light petroleum (1:10, v/v) | Long-chain phenols (resorcinol derivatives) | journals.co.za |

| Silica Gel | n-hexane-dichloromethane (gradient from 100:0 to 3:7) | Triterpenoids (from a complex extract) | its.ac.id |

| Silica Gel | Ethyl acetate/hexanes (gradient elution) | Catechol derivatives | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purification and quantification of this compound. impactfactor.org HPLC offers higher resolution, speed, and sensitivity compared to standard column chromatography.

For the analysis of catechol derivatives, reverse-phase (RP) HPLC is commonly employed. sielc.comresearchgate.net In this mode, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is polar. impactfactor.orgmdpi.com A typical mobile phase for separating phenolic compounds consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. impactfactor.orgsielc.commdpi.com The use of formic acid is preferred for applications where the fractions will be analyzed by mass spectrometry (MS), as it is volatile. sielc.com Detection is commonly performed using a UV detector, as the catechol ring absorbs ultraviolet light. impactfactor.org

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Reverse Phase (RP), such as C18 or Newcrom R1 | impactfactor.orgsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with an acidifier (e.g., phosphoric acid, formic acid) | impactfactor.orgsielc.commdpi.com |

| Detection | UV-Vis or Photodiode-Array (PDA) Detector | impactfactor.orgmdpi.com |

| Mode | Gradient elution is often used to separate complex mixtures. | impactfactor.org |

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. mdpi.com 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present. rsc.org Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are used to establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure. mdpi.com

For this compound, the NMR spectra would exhibit characteristic signals for both the catechol ring and the long, unsaturated aliphatic side chain.

1H NMR: The aromatic region would show signals corresponding to the three protons on the catechol ring. The olefinic protons within the dienyl system of the side chain would appear as complex multiplets in the downfield region (typically δ 5-7 ppm). The numerous methylene (B1212753) (-CH2-) groups of the heptadecadienyl chain would produce overlapping signals in the upfield region (around δ 1.2-1.4 ppm), while the terminal methyl (-CH3) group would appear as a triplet around δ 0.9 ppm. journals.co.za

13C NMR: The spectrum would show signals for the aromatic carbons, with those bonded to the hydroxyl groups appearing at lower field (e.g., >140 ppm). rsc.org The carbons of the double bonds in the side chain would resonate in the olefinic region (typically δ 100-140 ppm). The saturated carbons of the alkyl chain would appear in the upfield region (δ 14-40 ppm). rsc.orgjournals.co.za

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and provides structural information based on its fragmentation pattern. journals.co.za Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile or semi-volatile compounds like this compound, often after derivatization to increase volatility. upc.edusigmaaldrich.com

In a typical GC-MS analysis, the sample is first separated by the gas chromatograph and then introduced into the mass spectrometer. phcogj.com Electron Ionization (EI) is a common ionization method that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. sigmaaldrich.com The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (344.5 g/mol ). nih.gov The fragmentation pattern would be characteristic of an alkyl catechol, showing fragments resulting from the cleavage of the alkyl chain and the stable catechol ring structure. upc.edujournals.co.za Analysis of these fragments helps to confirm the length and structure of the aliphatic side chain. Pyrolysis-GC/MS has also been used to identify the compound in complex materials like lacquer films. thegoodscentscompany.com

Stereochemical Analysis of Dienyl Side Chains

The synthesis of specific geometric isomers has been a key area of research to create reference standards for biological evaluations and to confirm the structures of naturally occurring compounds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used method for determining the stereochemistry of double bonds in complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial relationship of atoms.

¹H NMR Spectroscopy: The analysis of proton (¹H) NMR spectra offers direct insight into double bond geometry through the measurement of vicinal coupling constants (³J). The magnitude of the coupling constant between two protons on adjacent carbons of a double bond is dependent on the dihedral angle between them.

A trans (E) configuration typically exhibits a large coupling constant, generally in the range of 11-18 Hz. libretexts.org

A cis (Z) configuration shows a smaller coupling constant, usually between 6-14 Hz. libretexts.org For trisubstituted alkenes, where this direct coupling may not be observable, other NMR techniques are necessary. stackexchange.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides complementary information. The chemical shifts of the allylic carbon atoms (the carbons adjacent to the double bond) are sensitive to the stereochemistry. In many cases, the allylic carbons of a Z-isomer are shielded (appear at a higher field or lower ppm value) compared to those of the corresponding E-isomer. researchgate.net

Nuclear Overhauser Effect (nOe) Spectroscopy: For trisubstituted or tetrasubstituted double bonds where vicinal proton-proton coupling constants cannot be used for assignment, the nuclear Overhauser effect is the definitive method. stackexchange.com The nOe is the transfer of nuclear spin polarization from one nucleus to another through space. An nOe is observed between nuclei that are physically close to each other (typically <5 Å), regardless of whether they are connected through bonds.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most common nOe experiment. It generates a 2D map showing all nOe interactions within the molecule. By identifying cross-peaks between protons on the double bond and those on the attached alkyl groups, their relative spatial proximity can be established, allowing for unambiguous assignment of E or Z geometry. stackexchange.comhebmu.edu.cn

| Technique | Parameter | trans (E) Isomer | cis (Z) Isomer | Reference |

| ¹H NMR | Vicinal Coupling Constant (³JH,H) | 11–18 Hz | 6–14 Hz | libretexts.org |

| ¹³C NMR | Allylic Carbon Chemical Shift | Generally downfield | Generally upfield (shielded) | researchgate.net |

| 2D NMR | Nuclear Overhauser Effect (nOe) | nOe observed between protons on opposite sides of the double bond is weak or absent. | Strong nOe observed between protons on the same side of the double bond. | stackexchange.com |

Chromatographic Methods

Chromatographic techniques are essential for separating different stereoisomers of this compound, allowing for their individual analysis or purification.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase mode (e.g., using a C18 column), is highly effective for separating geometric isomers. google.com The different shapes of cis and trans isomers lead to slightly different interactions with the stationary phase, resulting in different retention times. The development of methods using chiral derivatizing reagents in conjunction with HPLC can also be used to separate enantiomers if chiral centers are present or introduced. researchgate.net

Gas Chromatography (GC): Capillary GC, especially when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique for separating and identifying volatile or derivatized urushiol (B600771) components, including different dienyl isomers. researchgate.netjlu.edu.cn To improve volatility and prevent thermal degradation, the catechol hydroxyl groups are often derivatized, for example, through silylation, before analysis. researchgate.net The identity of separated isomers is typically confirmed by comparing their retention times and mass spectra with those of synthesized, stereochemically pure reference compounds. researchgate.net

| Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Purpose | Reference |

| HPLC | C18 Reversed-Phase | Gradient of Methanol/Water or Acetonitrile/Water | UV, MS | Separation of cis/trans isomers | google.com |

| GC-MS | Polar Capillary Column (e.g., wax type) | Helium | Mass Spectrometry | Separation and identification of derivatized isomers | researchgate.net |

By combining the separation power of chromatography with the detailed structural information from NMR spectroscopy and mass spectrometry, researchers can comprehensively analyze the stereochemistry of the dienyl side chains in this compound and related natural products.

Chemical Synthesis and Derivatization Approaches

Strategies for De Novo Laboratory Synthesis of Alkylcatechols

De novo, or from scratch, synthesis provides a versatile pathway to produce not only the natural compound but also a wide array of analogues for research purposes. This approach is typically divided into two main strategic areas: the construction of the long, unsaturated alkyl side chain and the introduction of the pyrocatechol (B87986) (or catechol) head group.

The construction of the C17 dienyl side chain is a critical step that relies on fundamental carbon-carbon bond-forming reactions. Organic chemistry offers a robust toolkit for such transformations. numberanalytics.com Key methods include:

Wittig Reaction : This reaction involves a phosphonium (B103445) ylide reacting with an aldehyde or ketone to form an alkene. vanderbilt.edu It is particularly useful for reliably creating carbon-carbon double bonds at specific locations. By using a sequence of Wittig reactions and other coupling steps, the long unsaturated chain can be assembled piece by piece.

Grignard Reactions : The addition of a Grignard reagent (an organomagnesium halide) to an aldehyde or ketone is a classic method for forming a new C-C single bond and an alcohol, which can be later eliminated to form a double bond. numberanalytics.comorganic-chemistry.org

Cross-Coupling Reactions : Modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Negishi couplings) are powerful tools for connecting different carbon fragments. For instance, a smaller fragment of the side chain could be coupled to another piece, offering high efficiency and control over the final structure. numberanalytics.com

Radical SAM Enzymes : In biosynthesis, radical S-adenosylmethionine (SAM) enzymes are known to catalyze complex C-C bond formations. nih.gov While primarily a biological process, the principles of these reactions inspire synthetic chemists to develop new radical-based methods for constructing complex carbon skeletons. nih.gov

These methodologies allow for the systematic build-up of the heptadecadienyl chain, often starting from smaller, commercially available fatty acids or hydrocarbons. The synthesis of skipped dienes, like those found in many natural alkylcatechols, often involves the coupling of an alkynylalane with a propargylic compound as a precursor. organic-chemistry.org

Table 1: Comparison of C-C Bond Formation Methodologies

| Methodology | Key Reagents | Bond Type Formed | Primary Application in Side Chain Synthesis |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | C=C (Alkene) | Introduction of unsaturation at specific positions. vanderbilt.edu |

| Grignard Reaction | Organomagnesium halide, Carbonyl compound | C-C (Single bond) | Chain elongation and creation of alcohol intermediates. organic-chemistry.org |

| Suzuki Coupling | Organoboron compound, Organohalide, Palladium catalyst | C-C (Single or Double bond) | Coupling of complex carbon fragments. |

| Julia-Lythgoe Olefination | Phenyl sulfone, Aldehyde/Ketone | C=C (Alkene) | Formation of trans-alkenes with high stereoselectivity. |

The pyrocatechol ring is a reactive entity, and its introduction into a molecule requires careful planning. The two adjacent hydroxyl groups are sensitive to oxidation and must often be "protected" during the synthesis to prevent unwanted side reactions. rsc.org

Common strategies include:

Starting with a Protected Catechol : A frequent approach is to begin with a commercially available, protected catechol derivative. cardiff.ac.uk Common protecting groups include methyl ethers (to form a dimethoxybenzene derivative) or acetonides. google.com The pre-formed alkyl side chain can then be attached to this protected ring, for example, via Friedel-Crafts acylation followed by reduction.

Synthesis from Precursors : One synthetic route to alkylated catechols uses 3,4-dimethoxybenzaldehyde (B141060) as the starting material. nih.gov The side chain is built onto the aldehyde group, and the two methoxy (B1213986) groups (-OCH₃) on the aromatic ring are demethylated in a final step (e.g., using a strong acid like HBr) to reveal the free hydroxyl groups of the catechol. nih.gov

Post-Modification of a Phenol (B47542) : In some cases, a long-chain alkylphenol can be synthesized first. The second hydroxyl group is then introduced onto the aromatic ring through an oxidation-reduction sequence or other electrophilic aromatic substitution reactions.

Protecting the catechol's hydroxyl groups is crucial. Without protection, these groups can be easily oxidized to form highly reactive o-quinones, which can lead to undesired polymerization or side reactions. cardiff.ac.uk Deprotection is one of the final steps of the synthesis, revealing the target 3-alkylpyrocatechol structure. rsc.org

Preparation of Structural Analogues and Derivatives

To study structure-activity relationships, scientists synthesize structural analogues of 3-heptadecadienyl pyrocatechol. This often involves modifying the natural compound or a synthetic precursor through relatively simple chemical reactions.

Hydrogenation is a chemical reaction that reduces double and triple bonds to single bonds through the addition of hydrogen. usm.my This process is used to convert the unsaturated heptadecadienyl side chain into a fully saturated heptadecyl chain, yielding 3-heptadecyl pyrocatechol.

The reaction is typically performed by bubbling hydrogen gas (H₂) through a solution of the unsaturated catechol in the presence of a metal catalyst. pressbooks.publibretexts.org

Catalysts : The most common and effective catalysts are platinum (as Adams' catalyst, PtO₂) and palladium supported on carbon (Pd/C). pressbooks.publibretexts.org Nickel is also used. acs.org

Process : The reaction is heterogeneous, meaning it occurs on the surface of the solid metal catalyst. libretexts.org Both the unsaturated compound and H₂ are adsorbed onto the catalyst surface, where the transfer of hydrogen atoms to the double bonds takes place. pressbooks.pub

Stereochemistry : Catalytic hydrogenation typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond. pressbooks.publibretexts.org

This method is highly selective for alkenes and alkynes, leaving other functional groups like the aromatic catechol ring intact under mild conditions. pressbooks.pub This allows for the specific saturation of the side chain without altering the core structure.

The two hydroxyl groups on the pyrocatechol ring are key to its chemical reactivity and can be selectively modified. Acetylation, the addition of an acetyl group (CH₃CO-), is a common derivatization to produce diacetate esters. researchgate.net This is often done to alter the compound's polarity and biological activity.

The standard procedure involves reacting the alkylcatechol with acetic anhydride (B1165640) in the presence of a base like pyridine. researchgate.net This reaction converts both hydroxyl groups into acetate (B1210297) esters. Studies have shown that this esterification can be performed efficiently on various mono- and di-substituted alkyl catechols. researchgate.net More advanced, highly chemoselective methods have also been developed that can acetylate hydroxyl groups even in the presence of other reactive functional groups. researchgate.net For instance, certain catalysts allow for selective acetylation of phenols over alcohols or vice-versa, depending on the reaction conditions. rsc.org

Table 2: Example of Acetylation Reaction

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Alkyl Catechol | Acetic Anhydride / Pyridine | Alkyl Catechol Diacetate | researchgate.net |

| Phenols / Catechols | Acetic Anhydride in Acetone | Mono- and Di-acetate products | rsc.org |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity and mild reaction conditions of biological catalysts (enzymes). nih.gov This approach is particularly attractive for creating complex natural products and their analogues in a more environmentally benign way.

For the synthesis of alkylcatechols like urushiols, enzymes such as lipases and laccases have been employed. researchgate.net

Lipase-catalyzed Acylation : Researchers have developed methods where a lipase (B570770) enzyme is used to catalyze the regioselective acylation of a phenol derivative with an unsaturated fatty acid. researchgate.net This creates an ester linkage between the aromatic ring and the long alkyl chain, forming a urushiol (B600771) analogue.

Laccase-catalyzed Curing : Laccase enzymes can be used to catalyze the oxidative polymerization (curing) of synthetic urushiol analogues, mimicking the natural hardening process of Japanese lacquer. researchgate.net

These chemoenzymatic strategies offer a powerful alternative to purely chemical methods, often providing higher selectivity and avoiding the need for harsh reagents and protecting group manipulations. researchgate.netsemanticscholar.org

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Precursor Metabolism

The biosynthesis of the alkyl-catechol structure of urushiol (B600771) begins with precursors from primary fatty acid metabolism. The long hydrocarbon chains, C15 and C17, are derived from different fatty acid pools. nih.gov Specifically, the C17 side chain of 3-heptadecadienyl pyrocatechol (B87986) is believed to originate from C18 fatty acids, such as linoleic acid or oleic acid. These fatty acids serve as the initial starter molecules for the subsequent biosynthetic machinery. nih.gov

Research involving poison ivy hairy root cultures and nascent seedlings has been instrumental in identifying key metabolic precursors. nih.govusda.gov The identification of anacardic acids in these tissues provided strong evidence for their role as central intermediates in the urushiol pathway. usda.govnih.gov These findings validated earlier proposals that C16 and C18 fatty acids are channeled into a specialized polyketide synthesis pathway to produce the signature alkylphenolic structure of urushiols. nih.gov The differentiation between C15 and C17 urushiol congeners likely arises from the selective utilization of either C16 or C18 fatty acid pools by the initial biosynthetic enzymes. nih.gov

Role of Type III Polyketide Synthases (PKS) in Alkylcatechol Biosynthesis

The initial and critical step in forming the alkylcatechol scaffold is catalyzed by Type III polyketide synthases (PKSs). usda.gov These enzymes are relatively simple homodimeric proteins that construct polyketide chains through sequential decarboxylative condensation reactions. nih.govfrontiersin.org In the biosynthesis of urushiol, a Type III PKS utilizes a long-chain fatty acyl-CoA ester (e.g., a C18-dienyl-CoA) as a starter substrate and malonyl-CoA as the extender unit. nih.govnih.gov

The proposed mechanism involves the formation of a tetraketide intermediate from the fatty acid starter molecule. nih.govusda.gov The PKS enzyme controls the number of condensation steps and directs the cyclization of the resulting linear polyketide intermediate to form an aromatic ring, which is characteristic of this class of natural products. nih.govmdpi.com The versatility of Type III PKSs allows for the generation of a wide array of secondary metabolites, and in this specific pathway, their action on long-chain fatty acyl-CoAs is the key branching point from general lipid metabolism toward specialized phenolic lipid synthesis. nih.gov

Intermediates and Branching Points in the Biosynthetic Cascade

The biosynthetic route from fatty acid precursors to the final urushiol product involves several stable intermediates. Following the action of Type III PKSs, the initial cyclized and aromatized product is an anacardic acid. nih.gov This has been experimentally confirmed through the detection of C15-anacardic acid congeners in poison ivy hairy root cultures. nih.gov

The pathway then proceeds through two key enzymatic steps:

Decarboxylation : The anacardic acid intermediate is believed to be decarboxylated to form a corresponding cardanol (B1251761). nih.govnih.gov The identification of cardanol congeners in poison ivy seedlings, which structurally correspond to the expected precursors of observed urushiols, provides the first empirical evidence for this stable intermediate. nih.govresearchgate.net

Hydroxylation : The final and defining step is the hydroxylation of the cardanol intermediate to create the characteristic 1,2-dihydroxy-benzene (catechol) ring of urushiol. nih.gov This penultimate step is proposed to be carried out by a specific "cardanol hydroxylase" enzyme activity. nih.govresearchgate.net

The primary branching point in the cascade occurs at the very beginning, with the selection of the fatty acid starter molecule. The use of a C16 fatty acid directs biosynthesis toward the C15-urushiol congeners, whereas the selection of a C18 fatty acid directs the pathway toward C17-urushiol congeners like 3-heptadecadienyl pyrocatechol. nih.gov

Genetic and Molecular Regulation of Biosynthetic Enzymes

Identifying the specific genes that encode the enzymes for urushiol biosynthesis is an active area of research. Transcriptome analysis of poison ivy has led to the identification of several candidate Type III PKS genes, designated TrPKS1-3. usda.gov Researchers are employing differential gene expression studies, comparing tissues with varying levels of urushiol, to pinpoint the relevant biosynthetic genes. usda.gov For instance, poison ivy drupes, which accumulate significantly higher levels of urushiol compared to other organs, are considered a promising source for identifying highly expressed biosynthetic genes. usda.gov

In the related lacquer tree, Toxicodendron vernicifluum, multiomics analyses have identified genomic modules and specific genes whose expression levels are linked to urushiol accumulation. researchgate.net Studies found that the expression of genes for ketoacyl-CoA synthase (KCS) and several PKS genes (TvPKS9, 16, 19, 22, 23) correlated with the quantity of urushiol produced in different lacquer cultivars. researchgate.net Furthermore, the strong correlation observed between the accumulation of C15- and C17-urushiol congeners in poison ivy suggests the presence of shared regulatory mechanisms that co-ordinately control both branches of the pathway. nih.gov Advanced molecular techniques, including reverse genetics using RNA interference (RNAi) and CRISPR-Cas9 in transgenic poison ivy hairy root cultures, are being developed to functionally validate these candidate genes and their essential role in urushiol production. usda.govusda.gov

Comparative Biosynthesis with Related Phenolic Lipids

The biosynthesis of urushiols shares significant portions of its pathway with other phenolic lipids found within the Anacardiaceae family, most notably the components of Cashew Nut Shell Liquid (CNSL). CNSL is a rich source of anacardic acids, cardanols, and cardols. rsc.orgnih.gov All these compounds share a common origin, starting from fatty acid precursors and utilizing a polyketide synthase to form an alkyl-aromatic ring structure.

The key divergence in their biosynthetic pathways lies in the final structure of the aromatic ring.

Urushiols are catechols, possessing a 1,2-dihydroxybenzene ring. nih.gov This structure is formed via the proposed hydroxylation of a cardanol precursor. nih.gov

Cardanols are phenols, with a single hydroxyl group on the benzene (B151609) ring (3-alkylphenol). They are direct products of anacardic acid decarboxylation and serve as the immediate precursors to urushiols. nih.govirg-wp.com

Cardols (and the related alkylresorcinols) are resorcinols, featuring a 1,3-dihydroxybenzene ring. nih.gov Their biosynthesis from a polyketide intermediate would require a different cyclization and aromatization mechanism by the PKS enzyme compared to the one that produces the anacardic acid precursor for urushiols and cardanols.

This comparison highlights how variations in the later stages of the biosynthetic cascade, particularly in the enzymatic steps controlling hydroxylation and aromatization, lead to the diverse array of phenolic lipids observed in this plant family.

Table of Mentioned Compounds

Mechanistic Investigations of Biological Activities in Preclinical Models

Antimicrobial and Antiparasitic Efficacy in Preclinical Models

Antibacterial Activity Against Specific Pathogens (e.g., Proteus mirabilis, Bacillus cereus, Streptococcus pyogenes, Mycobacterium fortuitum, Staphylococcus aureus)

Detailed preclinical studies on the direct antibacterial activity of the specific compound 3-heptadecadienyl pyrocatechol (B87986) against the pathogens Proteus mirabilis, Bacillus cereus, Streptococcus pyogenes, Mycobacterium fortuitum, and Staphylococcus aureus are not extensively documented in the available scientific literature. While the broader class of phenolic compounds and catechols have demonstrated antimicrobial properties, specific data such as Minimum Inhibitory Concentration (MIC) for 3-heptadecadienyl pyrocatechol are lacking. mdpi.comnih.gov

Catechol-containing polymers and related phenolic compounds have shown activity against Gram-positive bacteria like S. aureus and B. cereus and Gram-negative bacteria. ekb.egnih.gov However, without direct testing of this compound, its specific efficacy cannot be confirmed.

| Pathogen | Gram Stain | Preclinical Efficacy Data for this compound |

|---|---|---|

| Proteus mirabilis | Gram-Negative | Data not available in reviewed literature |

| Bacillus cereus | Gram-Positive | Data not available in reviewed literature |

| Streptococcus pyogenes | Gram-Positive | Data not available in reviewed literature |

| Mycobacterium fortuitum | Acid-Fast | Data not available in reviewed literature |

| Staphylococcus aureus | Gram-Positive | Data not available in reviewed literature |

Antifungal Properties and Modes of Action

Specific studies detailing the antifungal properties and modes of action for this compound are limited. However, the general class of phenolic compounds and catechols, to which it belongs, exhibits known antifungal activities. nih.govmdpi.com The proposed mechanisms for these compounds typically involve the disruption of fungal cell integrity.

Potential modes of action, extrapolated from related molecules, include interference with the fungal cell membrane. e-jmi.org Phenolic compounds can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential cytoplasmic contents and eventual cell death. nih.gov Another common mechanism for antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. e-jmi.org Interference with enzymes vital for fungal cell wall synthesis, such as (1,3)-β-D-glucan synthase, is another plausible mechanism. e-jmi.org

Nematicidal and Antiprotozoal Effects (e.g., Caenorhabditis elegans, Trichostrongylus colubriformis)

While direct studies on this compound are scarce, research on compounds isolated from plants of the Anacardiaceae family, which produce 3-alkyl/alkenyl catechols, provides insight into potential nematicidal activity. researchgate.net

In preclinical in vitro assays, alkylene resorcinols isolated from Lithraea molleoides—a plant known to contain 3-alkyl catechols—demonstrated strong paralyzing effects against the free-living nematode Caenorhabditis elegans. researchgate.net This suggests that related phenolic lipids could possess significant nematicidal properties.

The activity of these related compounds against the parasitic nematode Trichostrongylus colubriformis was found to be less pronounced in in vitro models. researchgate.net This indicates a potential selectivity in the nematicidal effects of this class of molecules. There is insufficient data in the reviewed literature regarding specific antiprotozoal effects.

Mechanistic Basis for Antimicrobial Action (e.g., membrane destabilization)

The mechanistic basis for the antimicrobial action of this compound is believed to stem from its nature as a phenolic lipid. The activity of these molecules is frequently attributed to their amphipathic character, which confers a strong affinity for biological membranes. researchgate.net

The primary proposed mechanism is the destabilization and disruption of the microbial cell membrane. researchgate.netnih.gov The long, unsaturated alkyl side chain of the molecule can insert into the phospholipid bilayer of bacterial or fungal cell membranes. This integration disrupts the ordered structure of the membrane, increasing its fluidity and permeability. nih.gov This disruption can lead to the formation of pores or transient holes, causing leakage of intracellular ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. frontiersin.orgfrontiersin.org This mode of action is common for many antimicrobial lipids and peptides. frontiersin.org

Other Mechanistic Biological Effects

Beyond its immunological and potential antimicrobial activities, this compound, as a phenolic lipid, may exert other biological effects at a mechanistic level. Phenolic compounds are recognized for their antioxidant properties, which could play a role in modulating cellular processes. nih.gov

One such mechanism is the chelation of divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). nih.gov By binding to these transition metals, phenolic lipids can prevent them from participating in Fenton-type reactions, which generate highly damaging hydroxyl radicals. This antioxidant action can protect cells from oxidative stress. nih.gov

Additionally, the phenolic ring structure allows for the donation of a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. nih.gov The alkyl side chain may help to stabilize the resulting radical, enhancing its antioxidant capacity. In preclinical assessments, related alkylresorcinols have shown an absence of mutagenic effects, suggesting a favorable interaction with DNA at a molecular level. nih.gov

Modulation of Cellular Signaling Pathways (where mechanistically elucidated)

Preclinical research, while not extensively detailing the specific signaling pathway modulations for this compound itself, has provided insights into the activities of structurally similar phenolic lipids and compounds from plant sources known to contain such molecules. These studies offer a potential framework for understanding how this compound might exert its effects.

For instance, studies on other phenolic lipids have demonstrated modulation of key inflammatory and cell survival pathways. Daucosterol, a phytosterol found in plants also containing phenolic lipids, has been shown to exert anticancer effects by influencing pathways such as the PI3K/Akt signaling pathway. researchgate.net It was observed to upregulate the tumor suppressor gene PTEN and inhibit the PI3K/Akt pathway, leading to a decrease in pro-survival signals. researchgate.net Furthermore, its neuroprotective effects are linked to the activation of the AKT5 signaling pathway and increased IGF1 protein expression. researchgate.net

Compounds with structural similarities, such as those found in Embelia ribes, have been noted for their anti-inflammatory and antioxidant activities, suggesting a potential to modulate pathways like the NrF-2 and NF-kB pathways, which are critical in regulating cellular responses to oxidative stress and inflammation. researchgate.net While these findings are not directly on this compound, they highlight plausible signaling cascades that could be affected by this class of compounds. The structural similarity to allergens found in poison oak and ivy also suggests a potential to interact with immune signaling pathways. ijdvl.com

Inhibition of Metabolic Processes (e.g., triglyceride accumulation prevention)

A significant area of investigation for compounds related to this compound is their impact on lipid metabolism, particularly the inhibition of lipogenesis and triglyceride accumulation. Lipogenesis is a metabolic process that involves the synthesis of fatty acids and their subsequent esterification to form triglycerides for energy storage, primarily in the liver and adipose tissue. wikipedia.orgmdpi.com

The accumulation of triglycerides in non-adipose tissues can lead to cellular dysfunction and is associated with metabolic disorders. mdpi.com The inhibition of this process is a key therapeutic target. The synthesis of triglycerides involves multiple enzymatic steps, starting from the conversion of acetyl-CoA to fatty acids, which are then esterified to a glycerol (B35011) backbone. wikipedia.orgmdpi.com

Preclinical studies on various natural compounds have demonstrated the potential to inhibit triglyceride accumulation through the modulation of key regulatory proteins in the lipogenesis pathway. A central regulator of this process is AMP-activated protein kinase (AMPK). mdpi.com Activation of AMPK is a crucial signal for cellular energy depletion and leads to the inhibition of energy-consuming processes like fat synthesis. wikipedia.org

Mechanistically, activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. wikipedia.org This inhibition of ACC prevents the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acids. wikipedia.orgnih.gov Consequently, the reduced availability of fatty acids leads to decreased triglyceride synthesis and accumulation. mdpi.com

Furthermore, the inhibition of sterol regulatory element-binding protein-1c (SREBP-1c) is another important mechanism. mdpi.com SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis, including peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α). mdpi.comnih.gov By suppressing SREBP-1c, the expression of these downstream targets is reduced, leading to a decrease in adipocyte differentiation and triglyceride formation. mdpi.com

The table below summarizes the key molecular targets involved in the inhibition of triglyceride accumulation as observed in preclinical models with various natural compounds, providing a potential mechanistic framework for this compound.

| Target Protein | Function in Lipogenesis | Effect of Inhibition/Activation |

| AMP-activated protein kinase (AMPK) | Cellular energy sensor; its activation inhibits anabolic pathways. wikipedia.orgmdpi.com | Activation inhibits lipogenesis. mdpi.com |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the rate-limiting step in fatty acid synthesis. wikipedia.org | Inhibition reduces fatty acid availability for triglyceride synthesis. wikipedia.orgmdpi.com |

| Sterol regulatory element-binding protein-1c (SREBP-1c) | Transcription factor that promotes the expression of lipogenic genes. mdpi.com | Inhibition suppresses the expression of key adipogenic factors. mdpi.com |

| Peroxisome proliferator-activated receptor-γ (PPAR-γ) | A key regulator of adipocyte differentiation. mdpi.comnih.gov | Inhibition limits the formation of new adipocytes. mdpi.com |

| CCAAT/enhancer-binding protein-α (C/EBP-α) | Transcription factor involved in adipocyte differentiation. mdpi.comnih.gov | Inhibition limits the formation of new adipocytes. mdpi.com |

| Fatty Acid Synthase (FAS) | Enzyme complex responsible for the synthesis of fatty acids. nih.govnih.gov | Inhibition directly reduces fatty acid production. nih.gov |

| Carnitine palmitoyltransferase-1 (CPT-1) | Facilitates the transport of fatty acids into mitochondria for oxidation. mdpi.comnih.gov | Activation promotes the breakdown of fatty acids, reducing their availability for triglyceride synthesis. mdpi.comnih.gov |

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Activities

The length of the alkyl or acyl chain attached to a catechol ring significantly influences its biological activities, such as antioxidant capacity. Research on various phenolic compounds demonstrates a complex, often non-linear, relationship.

For many phenolipids (phenolic compounds with a lipid-like chain), increasing the alkyl chain length can enhance antioxidant activity, but only up to a certain point. researchgate.netacademie-sciences.fr This phenomenon, known as the "cut-off effect," suggests that there is an optimal chain length for maximum efficacy, typically between 4 and 12 carbon atoms in emulsified or cellular systems. acs.orgmdpi.com For instance, studies on hydroxytyrosol (B1673988) derivatives show that compounds with shorter alkyl chains (2–4 carbons) maintain or improve antioxidant activity, while longer chains (6–8 carbons) lead to a decrease. core.ac.uk

In the context of urushiols, a longer alkyl chain has been associated with a more severe allergenic response. mdpi.com The C17 chain of 3-heptadecadienyl pyrocatechol (B87986), compared to the C15 chain of its pentadecylcatechol analogs found in poison ivy, contributes to its specific biological profile. mdpi.com The increased lipophilicity from longer chains can affect how the molecule interacts with and partitions within biological membranes, which is a critical factor for its activity. researchgate.netacs.org

Table 1: Effect of Alkyl Chain Length on Antioxidant Activity of Catechol Derivatives

| Compound Type | Alkyl Chain Length | Observed Effect on Antioxidant Activity | Reference |

|---|---|---|---|

| Hydroxytyrosol Esters | Medium (C4-C8) | Higher activity compared to parent catechol and long-chain (C16-C18) esters. | acs.org |

| Alkyl Nitrohydroxytyrosyl Ethers | Short (C2-C4) | Maintained or improved activity compared to parent compound. | core.ac.uk |

| Alkyl Nitrohydroxytyrosyl Ethers | Long (C6-C8) | Lower activity than short-chain derivatives but higher than parent hydroxytyrosol. | core.ac.uk |

| Alkylresorcinols (in emulsions) | Intermediate (C21:0) | Optimum antioxidant activity observed. | psu.edu |

Impact of Degree and Position of Unsaturation on Biological Efficacy

The degree and position of unsaturation in the alkyl side chain are critical determinants of biological activity for compounds like 3-Heptadecadienyl pyrocatechol. The presence of double bonds can significantly enhance reactivity and biological effects.

Urushiols with a higher number of double bonds in their side chains are generally more potent allergens. google.commdpi.com For example, triunsaturated urushiols can exhibit a tenfold higher allergenic potency than their saturated counterparts. The unsaturation in the alkyl chain is believed to enhance the radical scavenging activity of the molecule. academie-sciences.fr Specifically, the trienyl side chains found in some urushiols enable faster auto-oxidation and denser crosslinking compared to dienyl or monoene chains.

In studies of other catechol derivatives, esters of unsaturated fatty acids have been shown to display better radical-scavenging activity than their corresponding saturated esters. acs.org The positions of these double bonds are also crucial. In urushiols, the vinyl bonds are typically found at conserved positions (e.g., Δ8, Δ10, Δ12), which influences the molecule's three-dimensional shape and its interaction with biological targets. mdpi.com The diene structure in this compound is a key feature contributing to its specific biological and allergenic properties.

Table 2: Influence of Unsaturation on Biological Activity

| Compound Type | Degree of Unsaturation | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Urushiol (B600771) Analogs | Tri-unsaturated | 10-fold higher allergenic potency than saturated analogs. | |

| Urushiol Analogs | Increasing unsaturation | Increases severity of allergenicity. | mdpi.com |

| Catechol Fatty Acid Esters | Unsaturated (vs. Saturated) | Better radical-scavenging activity. | acs.org |

| Urushiol Analogs | Trienyl (vs. Dienyl/Monoene) | Faster auto-oxidation and denser crosslinking. |

Importance of the Free Pyrocatechol Moiety for Biological Function

The defining feature of this compound is its catechol (1,2-dihydroxybenzene) head. The two adjacent hydroxyl (-OH) groups are indispensable for many of its biological functions, including enzyme inhibition and antioxidant activity.

Studies consistently show that the free catechol moiety is the primary center of reactivity. researchgate.net The antioxidant capacity of these compounds stems from the ability of the catechol group to donate hydrogen atoms and stabilize free radicals. academie-sciences.fr For enzyme inhibition, the catechol structure is often essential for binding to the active site. For example, catechol and its derivatives are known competitive inhibitors of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. rsc.orgnih.gov The binding is reversible and relies on the 1,2-dihydroxy arrangement. rsc.org

When the hydroxyl groups are modified, for instance by methylation, the biological activity is typically abolished or significantly reduced. Research on 4-ethylcatechol (B135975) demonstrated that modifying one of the hydroxyl groups into a methoxy (B1213986) group resulted in a loss of its inhibitory activity against the enzyme β-glucuronidase, confirming that the intact catechol structure is pivotal. jst.go.jp Similarly, studies on the antibiotic obafluorin (B1677078) confirmed that its catechol moiety is essential for its antibacterial activity and its ability to inhibit its target enzyme, threonyl-tRNA synthetase. nih.gov This requirement for free hydroxyl groups is a cornerstone of the structure-activity relationship for this class of compounds. mdpi.com

Table 3: Role of the Catechol Moiety in Enzyme Inhibition

| Compound | Enzyme | Finding | Reference |

|---|---|---|---|

| 4-Ethylcatechol | β-glucuronidase | Showed competitive inhibition (IC50 = 7.57 µM). | jst.go.jp |

| 4-Ethyl-2-methoxyphenol | β-glucuronidase | No significant inhibitory activity, demonstrating the need for the free catechol group. | jst.go.jp |

| Obafluorin (catechol-containing) | Threonyl-tRNA synthetase (ThrRS) | Inhibited the enzyme; catechol moiety is essential for activity. | nih.gov |

| Catechol | Catechol-O-methyltransferase (COMT) | Acts as a competitive inhibitor. | rsc.org |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms (stereochemistry) in this compound, particularly concerning the double bonds in the alkyl chain, can play a role in its biological activity. The synthesis of specific geometric isomers (e.g., cis/trans) is a key objective in research to allow for precise structure-activity relationship studies.

Advanced Analytical and Bioanalytical Methodologies

High-Resolution Chromatography-Mass Spectrometry for Profiling and Quantification (e.g., GC-MS, UF-HPLC)

High-resolution chromatography coupled with mass spectrometry offers powerful tools for the detailed profiling and precise quantification of 3-heptadecadienyl pyrocatechol (B87986) and related urushiol (B600771) congeners. These methods are essential for separating the complex mixture of alkylcatechols found in natural sources and for identifying specific isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of urushiols, including 3-heptadecadienyl pyrocatechol. nih.gov To enhance volatility for gas chromatographic separation, urushiols are often derivatized, for instance, by creating trimethylsilyl (B98337) (TMS) ethers. acs.orgescholarship.org This derivatization step is crucial as it prevents the highly susceptible urushiols from air oxidation, polymerization, and irreversible binding to chromatographic adsorbents. nih.gov

In a typical GC-MS analysis, an Rxi-5ms column might be used with a specific temperature program to separate the different urushiol congeners. nih.gov For example, an initial oven temperature of 100°C can be ramped up to 300°C to elute the various compounds. nih.gov Mass spectrometry is then operated in either full scanning mode or, for higher sensitivity, in single ion monitoring (SIM) mode. nih.gov Full scanning mode may not be sensitive enough to detect urushiols in certain products, making SIM the preferred method for trace analysis. nih.gov Researchers have successfully used GC-MS to quantify C15 and C17 urushiol congeners in poison ivy extracts by using an internal standard like C15:0 alkylresorcinol and monitoring specific fragments. researchgate.net Pyrolysis-GC/MS has also been employed, particularly in the analysis of aged or polymeric samples like lacquer, where it can identify characteristic fragments of the urushiol structure. mdpi.com

Ultra-Fast High-Performance Liquid Chromatography (UF-HPLC): UF-HPLC, often coupled with mass spectrometry (UF-HPLC-MS), provides a rapid and efficient method for the separation and identification of compounds in complex mixtures. chromatographyonline.com This technique combines the high separation power of HPLC with the sensitive detection of mass spectrometry. chromatographyonline.com For urushiol analysis, reversed-phase HPLC on a C18 column with a methanol-water gradient is a common approach, with urushiols typically eluting in 100% methanol (B129727). acs.org The coupling of UF-HPLC with MS allows for the effective screening of natural product extracts for specific components like this compound. chromatographyonline.com The combination of ultrafiltration with HPLC-MS (UF-HPLC-MS) has been shown to be an effective and fast method for screening natural histidine decarboxylase (HDC) inhibitors, reducing false positives and negatives. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly valuable for the specific detection and quantification of urushiol congeners. Atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used. acs.org In negative ion mode, ESI can yield [M-H]⁻ and adduct ions, while APCI primarily produces [M-H]⁻ and MH⁺ ions. acs.org By monitoring specific parent and daughter ions, LC-MS/MS can achieve very low detection limits, in the range of picograms per microliter. acs.org For instance, researchers have used LC-MS/MS to detect various urushiol pentadecylcatechols and heptadecylcatechols by monitoring for specific parent ions and a common daughter ion at m/z 122. nih.gov

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques for this compound Analysis

| Technique | Sample Preparation | Typical Column | Key Advantages | Reported Applications for Urushiols |

|---|---|---|---|---|

| GC-MS | Derivatization (e.g., silylation) often required acs.orgnih.gov | Rxi-5ms nih.gov | Good for separating volatile compounds, established methods nih.gov | Quantification in plant extracts, analysis of aged lacquer samples researchgate.netmdpi.com |

| UF-HPLC-MS | Minimal, extraction with suitable solvent | Reversed-phase C18 acs.org | Fast analysis times, high throughput screening chromatographyonline.com | Screening of natural product extracts for bioactive compounds chromatographyonline.com |

| LC-MS/MS | Extraction with solvents like ethanol (B145695) pnas.org | Reversed-phase C18 acs.org | High sensitivity and specificity, low detection limits acs.org | Detection in consumer products, air, and surface wipe samples nih.govacs.org |

Application of Advanced Spectroscopic Techniques for Trace Analysis

The detection of trace amounts of this compound and its congeners requires highly sensitive analytical methods. Advanced spectroscopic techniques are instrumental in achieving the low detection limits necessary for environmental and biological monitoring.

Techniques such as electrochemiluminescence (ECL) and spectrophotometry have demonstrated high sensitivity for related phenolic compounds. For instance, ECL methods have achieved detection limits in the nanomolar range for pyrocatechol. Spectrophotometric methods using complexing agents can also reach low parts-per-million detection levels.

More advanced techniques include:

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a type of atomic emission spectroscopy that can provide rapid elemental analysis with minimal sample preparation. numberanalytics.com While primarily for elemental composition, it can be part of a multi-technique approach.

Raman Spectroscopy: This technique, including variants like Surface-Enhanced Raman Spectroscopy (SERS), offers molecular fingerprinting and can detect low concentrations of analytes. spectroscopyonline.com Ultraviolet resonance Raman spectroscopy (UVRRS) has shown remarkable enhancement for detecting related nitroaromatic compounds. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify chemical bonds and functional groups within molecules, providing structural information about the analyte. spectroscopyonline.com

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI): This powerful technique allows for the direct visualization of the spatial distribution of different urushiol congeners within plant tissues, such as poison ivy stems, without the need for extensive sample preparation. nih.gov It has been used to show that the localization of C15 and C17 urushiol species can be distinctly different within the plant tissue. nih.gov

These methods, often used in combination, provide a comprehensive toolkit for the trace analysis of urushiols in various matrices. numberanalytics.com

Method Development for Analysis in Complex Biological and Environmental Samples

Analyzing this compound in complex matrices like biological tissues or environmental samples presents significant challenges due to the presence of interfering substances. Method development is focused on efficient extraction, cleanup, and sensitive detection.

Sample Preparation: The initial step involves extracting the urushiols from the sample matrix.

Biological Samples: For plant tissues, this can involve grinding the frozen sample to a fine powder and extracting it multiple times with a solvent like ethanol. pnas.org For hair analysis, a small sample can be pulverized and extracted with a mixture of water, acetonitrile (B52724), and trifluoroacetic acid. nih.gov

Environmental Samples: Urushiols have been successfully determined from surface wipes and air samples using API-LC-MS-MS. acs.org

Extraction and Purification: The extraction process must be carefully designed to maximize the recovery of the target analytes while minimizing the co-extraction of interfering compounds. Solvents like ethanol, methanol, and chloroform (B151607) have been used for extraction. pnas.orgphcogj.com Subsequent purification steps are often necessary. Column chromatography using silica (B1680970) gel or modified silica gel (e.g., thiazole-modified) can be employed to purify the urushiol extract to a high degree. google.com

Analytical Challenges and Solutions: A major challenge is the potential for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. To account for this, strategies such as the use of an internal standard or the standard addition method are employed. researchgate.net For example, C15:0 alkylresorcinol has been used as an internal standard for the GC-MS quantification of urushiols in poison ivy tissues. researchgate.net Furthermore, optimizing the pH during sample preparation can help to avoid issues like the autoxidation of catechols.

Table 2: Methodological Approaches for Complex Sample Analysis

| Sample Type | Extraction Method | Purification/Cleanup | Analytical Technique | Key Findings/Considerations |

|---|---|---|---|---|

| Plant Tissue (Poison Ivy) | Ethanol extraction pnas.org | Silica gel chromatography google.com | GC-MS, LC-MS/MS nih.govresearchgate.net | MALDI-MSI reveals spatial distribution of congeners in tissues. nih.gov |

| Consumer Products | Solvent extraction | - | GC-MS, LC-MS/MS nih.gov | Both methods can detect alk-(en)-yl catechols and specific urushiols. nih.gov |

| Hair | Pulverization and solvent extraction nih.gov | - | HPLC-HRMS nih.gov | Method validated for simultaneous screening of multiple drugs. nih.gov |

| Environmental Wipes/Air | - | - | API-LC-MS-MS acs.org | Achieves very low detection limits suitable for trace analysis. acs.org |

Isotopic Labeling for Metabolic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds within a biological system. wikipedia.org By introducing a substrate labeled with a stable isotope (e.g., ¹³C, ²H, ¹⁵N), researchers can follow the incorporation of this label into downstream metabolites, providing insights into biosynthetic routes and metabolic fluxes. wikipedia.orgnih.gov

Principles and Application: In the context of this compound, a precursor in its biosynthetic pathway could be labeled with a stable isotope. For example, feeding a plant a labeled substrate allows researchers to track the flow of the isotopic label through various biochemical reactions. creative-proteomics.com The labeled products are then analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Mass spectrometry detects the mass shift caused by the incorporated isotope, allowing for the identification and quantification of labeled metabolites. wikipedia.orgnih.gov

Research Findings and Potential: While specific studies on the isotopic labeling of this compound are not widely reported, the methodology has been extensively applied to other complex metabolic pathways. For instance, stable isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic flux analysis (MFA) to understand central metabolic pathways like glycolysis and the citric acid cycle. creative-proteomics.com Recently, a stable isotope-labeled analog of dimethylallyl pyrophosphate (DMAPP), a key precursor in isoprenoid biosynthesis, was developed to track its incorporation into downstream metabolites in Bacillus subtilis. nih.gov This approach revealed compartment-specific metabolic activity during sporulation. nih.gov

This same principle can be applied to investigate the biosynthesis of urushiols. By feeding plants labeled precursors and analyzing the resulting this compound and other congeners, it would be possible to:

Elucidate the precise biosynthetic pathway.

Understand how environmental factors, such as elevated CO₂, might alter the production and composition of urushiols. pnas.org

Investigate the metabolic relationship and potential interconversion between different urushiol congeners.

The use of high-resolution mass spectrometry is crucial for these studies, as it can resolve the different isotopologues (molecules that differ only in their isotopic composition) and provide detailed information on labeling patterns. nih.govspringernature.com This approach offers unparalleled insights into the dynamic nature of metabolism that would be difficult to obtain through other methods. nih.govnih.gov

Future Research Directions and Unexplored Potential

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of urushiols, including 3-heptadecadienyl pyrocatechol (B87986), is not yet fully understood, with many of the proposed enzymes remaining unverified. ashs.org It is widely hypothesized that urushiol (B600771) synthesis originates from fatty acid metabolism, likely involving a polyketide synthase (PKS) activity to form a fatty acid tetraketide, which is then modified to create the characteristic alkyl-catechol structure. ashs.orgmdpi.com However, the specific enzymes responsible for these steps have not been empirically validated. ashs.org

Recent genomic and transcriptomic analyses of Toxicodendron vernicifluum (the Chinese lacquer tree) have begun to identify candidate genes, including those for polyketide synthases, that may be involved in urushiol biosynthesis. nih.govresearchgate.net Future research will focus on the functional characterization of these candidate genes and their encoded enzymes. usda.gov Techniques such as heterologous gene expression in microbial or plant systems, coupled with biochemical assays, will be crucial for confirming the activity and substrate specificity of these enzymes. usda.gov Reverse genetics, using tools like RNAi and CRISPR in Toxicodendron hairy root cultures, can further validate the in planta role of these genes. usda.gov

Table 1: Hypothesized vs. Characterized Enzymes in Urushiol Biosynthesis

| Biosynthetic Step | Hypothesized Enzyme Class | Current Status | Future Research Direction |

| Alkyl chain initiation & extension | Polyketide Synthase (PKS) | Hypothesized; candidate genes identified. ashs.orgnih.gov | Functional characterization of PKS candidates; elucidation of protein-protein interactions. researchgate.net |

| Cyclization and aromatization | Aromatase/Cyclase | Hypothesized. mdpi.com | Identification and characterization of the specific enzyme(s) responsible for forming the catechol ring. |

| Desaturation of alkyl chain | Desaturase | Hypothesized. | Identification of desaturases responsible for the varying degrees of unsaturation in the alkyl side chain. |

| Hydroxylation of the aromatic ring | Hydroxylase (e.g., P450 monooxygenase) | Cardanol-specific hydroxylase activity proposed as the penultimate step. mdpi.com | Biochemical validation of hydroxylase activity and its role in converting cardanols to urushiols. mdpi.com |

Application of Synthetic Biology for Sustainable Production of Alkylcatechols

The industrial potential of urushiols, coupled with the challenges of sourcing them from plants, makes synthetic biology a promising avenue for sustainable production. usda.gov The goal is to engineer microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce 3-heptadecadienyl pyrocatechol and other alkylcatechols. sciepublish.comfrontiersin.org This involves reconstituting the urushiol biosynthetic pathway in a heterologous system. genscript.com

Achieving this requires the identification and transfer of all necessary biosynthetic genes from Toxicodendron species into a suitable microbial chassis. genscript.comfrontiersin.org Metabolic engineering strategies will be essential to optimize precursor supply, such as increasing the intracellular pools of fatty acid-CoAs and malonyl-CoA, and to enhance the expression and efficiency of the heterologous enzymes. frontiersin.orgfrontiersin.org The development of such "cell factories" could provide a controlled and scalable source of specific urushiol congeners for research and industrial applications. genscript.com

Table 2: Synthetic Biology Strategies for Alkylcatechol Production

| Strategy | Description | Potential Host Organisms | Key Considerations |

| Heterologous Pathway Reconstruction | Transferring the entire biosynthetic pathway for urushiols into a microbial host. nih.gov | Escherichia coli, Saccharomyces cerevisiae, Pseudomonas putida. sciepublish.comfrontiersin.orgfrontiersin.org | Identification of all pathway genes; codon optimization for host; balancing enzyme expression levels. |

| Precursor Engineering | Modifying the host's central metabolism to increase the supply of key precursors like fatty acids and malonyl-CoA. frontiersin.org | E. coli, S. cerevisiae. | Avoiding metabolic burden; preventing accumulation of toxic intermediates. |

| Enzyme Engineering | Modifying biosynthetic enzymes to improve their activity, stability, or substrate specificity. hudsonlabautomation.com | N/A | High-throughput screening methods for improved variants. |

| Co-culture Systems | Dividing the biosynthetic pathway between two or more different microbial strains that are grown together. researchgate.net | Combinations of E. coli and S. cerevisiae. | Optimizing growth conditions for all strains; efficient transport of intermediates between cells. |

Identification of Novel Mechanistic Targets and Signaling Pathways

The immunological response to this compound is complex, involving both innate and adaptive immunity. nih.gov While it is known that urushiol acts as a hapten, covalently modifying skin proteins which are then recognized by the immune system, the initial molecular triggers are still being uncovered. nih.govwikipedia.org One established pathway involves the presentation of lipid antigens by CD1a molecules on Langerhans cells to T cells. mdpi.comgenoskin.com

Recent research suggests that urushiols can also directly interact with cellular components to initiate an inflammatory response. nih.gov Studies have shown that urushiols can inhibit mitochondrial respiration by targeting complex III of the electron transport chain, specifically cytochromes b and c1. nih.gov This mitochondrial dysfunction can act as a danger signal, triggering innate immunity. nih.gov

Future research will aim to identify other direct molecular targets of this compound. Understanding how this compound activates specific signaling pathways, such as those involving the inflammasome or specific cytokine receptors, is a key area of investigation. mdpi.com For instance, the IL-33/ST2 pathway has been identified as a critical mediator of the itch response in urushiol-induced dermatitis. pnas.org Further studies are needed to map the complete network of interactions and signaling cascades.